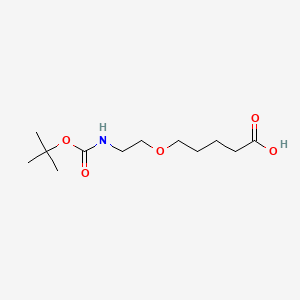

5-(2-((tert-Butoxycarbonyl)amino)ethoxy)pentanoic acid

Description

5-(2-((tert-Butoxycarbonyl)amino)ethoxy)pentanoic acid (CAS: 142929-49-5) is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group, an ethoxy linker, and a terminal carboxylic acid. Its molecular formula is C₉H₁₇NO₅ (MW: 219.24 g/mol) . The Boc group serves as an acid-labile protecting group for amines, while the ethoxy-PEG1 spacer enhances solubility and flexibility, making it valuable in peptide synthesis, bioconjugation, and drug delivery systems.

Properties

Molecular Formula |

C12H23NO5 |

|---|---|

Molecular Weight |

261.31 g/mol |

IUPAC Name |

5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]pentanoic acid |

InChI |

InChI=1S/C12H23NO5/c1-12(2,3)18-11(16)13-7-9-17-8-5-4-6-10(14)15/h4-9H2,1-3H3,(H,13,16)(H,14,15) |

InChI Key |

YRWOKGRWOVXWDE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Boc Protection of Aminoethanol

The synthesis begins with the protection of 2-aminoethanol (ethanolamine) to form 2-((tert-butoxycarbonyl)amino)ethanol. This step is crucial for preventing unwanted side reactions at the amino group during subsequent steps.

- Reagents: Di-tert-butyl dicarbonate ((Boc)2O), a base such as triethylamine or sodium bicarbonate.

- Conditions: Typically carried out in an organic solvent like dichloromethane at 0 °C to room temperature.

- Outcome: Formation of 2-((tert-butoxycarbonyl)amino)ethanol with high yield.

Etherification with 5-Bromopentanoic Acid or Derivatives

The next step involves the formation of the ether linkage between the Boc-protected aminoethanol and a pentanoic acid derivative, commonly 5-bromopentanoic acid or its ester.

- Method: Nucleophilic substitution where the hydroxyl group of 2-((tert-butoxycarbonyl)amino)ethanol attacks the alkyl halide carbon.

- Reagents: 5-bromopentanoic acid or methyl 5-bromopentanoate, base such as potassium carbonate or sodium hydride.

- Solvent: Polar aprotic solvents like DMF or DMSO.

- Conditions: Stirring at elevated temperature (50–80 °C) for several hours.

- Workup: Acidic or basic hydrolysis if ester intermediates are used to regenerate the free carboxylic acid.

Purification and Characterization

- Purification: The crude product is purified by recrystallization or column chromatography using solvents such as ethyl acetate/hexane mixtures.

- Characterization: Confirmed by NMR spectroscopy (1H, 13C), IR spectroscopy (characteristic Boc carbamate and carboxylic acid stretches), and mass spectrometry.

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | 2-Aminoethanol + (Boc)2O | Triethylamine, DCM, 0 °C to RT | 2-((tert-Butoxycarbonyl)amino)ethanol |

| 2 | 2-((tert-Butoxycarbonyl)amino)ethanol + 5-Bromopentanoic acid (or ester) | K2CO3, DMF, 60 °C, 12 h | Boc-protected aminoethoxy pentanoate |

| 3 | Hydrolysis (if ester intermediate) | NaOH, H2O/MeOH, RT | 5-(2-((tert-Butoxycarbonyl)amino)ethoxy)pentanoic acid |

- Using Protected Amino Alcohols: Some protocols employ pre-protected amino alcohols with Boc groups introduced prior to etherification.

- Direct Coupling Approaches: Carbodiimide-mediated coupling of 2-((tert-butoxycarbonyl)amino)ethanol with 5-hydroxy pentanoic acid derivatives under Mitsunobu conditions to form the ether linkage.

- Enzymatic or Catalytic Methods: Although less common, enzymatic catalysis or transition metal catalysis can be explored for selective ether bond formation.

- Yields for the Boc protection step commonly exceed 90% under optimized conditions.

- Etherification yields range from 70% to 85%, depending on the substrate purity and reaction time.

- Hydrolysis steps to convert esters to acids typically proceed quantitatively under mild basic conditions.

- Purity and stereochemical integrity are maintained by controlling reaction temperature and avoiding harsh acidic or basic conditions that may cleave the Boc group prematurely.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Boc Protection | (Boc)2O, TEA, DCM, 0 °C to RT, 2-4 h | High yield, mild conditions |

| Etherification | 5-Bromopentanoic acid/ester, K2CO3, DMF, 60 °C, 12 h | Requires dry solvent, base |

| Hydrolysis | NaOH, MeOH/H2O, RT, 1-3 h | Converts esters to acids |

| Purification | Column chromatography, recrystallization | Solvent choice critical for purity |

The preparation of 5-(2-((tert-Butoxycarbonyl)amino)ethoxy)pentanoic acid is well-established through classical organic synthesis techniques involving Boc protection of aminoethanol, followed by nucleophilic substitution to form the ether linkage on a pentanoic acid backbone. The process is efficient, scalable, and produces high-purity intermediates suitable for further synthetic applications, especially in peptide chemistry and pharmaceutical development. The methods have been validated across multiple research studies and are supported by robust analytical characterization.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the functional groups present.

Common Reagents and Conditions:

Trifluoroacetic acid (TFA): Used for deprotection of the Boc group.

Lithium aluminum hydride (LiAlH4): Used for reduction reactions.

Di-tert-butyl dicarbonate (Boc2O): Used for the protection of amino groups.

Major Products Formed:

Free amine: Formed after deprotection of the Boc group.

Alcohol: Formed after the reduction of the carboxylic acid group.

Scientific Research Applications

Chemistry:

Peptide Synthesis: The compound is widely used in the synthesis of peptides due to its ability to protect amino groups during the reaction.

Biology:

Protein Engineering: It is used in the modification of proteins to study their structure and function.

Medicine:

Drug Development: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry:

Mechanism of Action

The mechanism of action of 5-(2-((tert-Butoxycarbonyl)amino)ethoxy)pentanoic acid primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the synthesis, the Boc group can be removed under acidic conditions to yield the desired peptide .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a) Boc vs. Fmoc Protection

- 5-(2-((tert-Butoxycarbonyl)amino)ethoxy)pentanoic Acid: Uses Boc protection, which is removed under acidic conditions (e.g., trifluoroacetic acid) .

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-substituted pentanoic acids (): These compounds employ Fmoc protection, requiring basic deprotection (e.g., piperidine). Fmoc is preferred in solid-phase peptide synthesis due to its orthogonal compatibility with Boc .

b) Terminal Modifications

- Target Compound : Features a carboxylic acid (–COOH) for conjugation or further functionalization .

- (S)-2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic Acid (): Contains a methyl ester (–COOMe) at position 5, which must be hydrolyzed to –COOH for reactivity. This additional step may complicate synthetic workflows .

Substituent Diversity

Pharmacological and Biochemical Relevance

- 5-[N-(1'-phenylcyclohexyl)amino]pentanoic Acid (): Demonstrated high correlation (r² = 0.57–0.80) with pharmacological assays for arylcyclohexylamine binding to the PCP receptor, highlighting the importance of substituent geometry in receptor interactions .

- Target Compound: The ethoxy-PEG1 linker may improve pharmacokinetic properties (e.g., solubility, reduced immunogenicity) compared to purely hydrocarbon-based analogs .

Key Research Findings

Structural Impact on Binding : Modifications at the 5-position (e.g., piperazinyl, pyridinyl, or PEG linkers) significantly alter binding affinities and pharmacological profiles .

Solubility Enhancement : PEG-containing derivatives like the target compound exhibit improved aqueous solubility compared to hydrophobic analogs (e.g., biphenyl-substituted variants in ) .

Deprotection Efficiency : Boc groups are removed under mild acidic conditions, minimizing side reactions, whereas Fmoc deprotection requires basic conditions that may limit compatibility with acid-sensitive functionalities .

Biological Activity

5-(2-((tert-Butoxycarbonyl)amino)ethoxy)pentanoic acid, a compound with potential therapeutic applications, has garnered interest in various biological studies. This article delves into its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.

- Chemical Name : 5-(2-((tert-Butoxycarbonyl)amino)ethoxy)pentanoic acid

- Molecular Formula : C₁₈H₃₄N₂O₆

- Molecular Weight : 366.41 g/mol

- CAS Number : 7733-29-1

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₃₄N₂O₆ |

| Molecular Weight | 366.41 g/mol |

| CAS Number | 7733-29-1 |

5-(2-((tert-Butoxycarbonyl)amino)ethoxy)pentanoic acid exhibits several biological activities that can be categorized as follows:

- Antiproliferative Effects : Studies indicate that this compound can inhibit cell growth in various cancer cell lines. The mechanism involves the disruption of cell cycle progression and induction of apoptosis.

- Inhibition of Enzymatic Activity : It has been shown to act as an inhibitor for certain enzymes involved in metabolic pathways, which can affect cellular signaling and proliferation.

- Cell Signaling Modulation : The compound influences several signaling pathways, including the PI3K/Akt/mTOR pathway, which is crucial for cell survival and growth.

Study on Antiproliferative Activity

A significant study examined the effects of 5-(2-((tert-Butoxycarbonyl)amino)ethoxy)pentanoic acid on Ewing's sarcoma cell lines (TC32 and TC71). The results indicated a GI50 (the concentration required to inhibit cell growth by 50%) ranging from 0.5 to 2.0 μM, demonstrating its potential as an anticancer agent .

Inhibition of Specific Targets

Research has shown that the compound selectively inhibits certain kinases involved in cancer progression. For instance, it was found to have a Kd (dissociation constant) of 4.8 μM for EWS-FLI1, a fusion protein implicated in Ewing's sarcoma .

Table 2: Biological Activities and Inhibition Potency

| Activity | Cell Line | GI50 (μM) | Kd (μM) |

|---|---|---|---|

| Antiproliferative | TC32 | 0.5 - 2.0 | N/A |

| Inhibition of EWS-FLI1 | N/A | N/A | 4.8 |

Safety and Toxicology

Safety assessments have indicated that while the compound shows promising biological activity, it also presents potential toxicity concerns at higher concentrations. The hazard statements associated with its use include risks of skin irritation and respiratory issues upon exposure .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.